Home > Products > Screening Compounds P94938 > N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide - 391228-09-4

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide

Catalog Number: EVT-2989903
CAS Number: 391228-09-4
Molecular Formula: C19H18BrN3O2S
Molecular Weight: 432.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide is a hypothetical organic compound belonging to the 1,3,4-thiadiazole class. These heterocyclic compounds are recognized for their diverse pharmacological properties and are often investigated for their potential applications in medicinal chemistry. [, , , ]

Synthesis Analysis

Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amineThis precursor can be synthesized by reacting 4-bromobenzohydrazide with carbon disulfide in the presence of a base. [, , , ]

Step 2: Acylation of the thiadiazole amineReaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 4-butoxybenzoyl chloride in the presence of a suitable base (e.g., triethylamine) could yield the target compound. [, , ]

Molecular Structure Analysis

Computational methods like density functional theory (DFT) could be employed to predict the compound's molecular geometry, electronic structure, and potential for intermolecular interactions. [, ]

Mechanism of Action
  • Enzyme Inhibition: Binding to the active site of enzymes involved in various metabolic pathways. [, , ]
  • Receptor Modulation: Interacting with specific receptors to either activate or block signaling cascades. []
Physical and Chemical Properties Analysis
  • Melting Point: Likely within the range observed for similar compounds, potentially influenced by intermolecular interactions like hydrogen bonding. [, , , ]
Applications
  • Antimicrobial Activity: Given the reported antifungal and antibacterial properties of various 1,3,4-thiadiazole derivatives. [, , , , , , , , ]
  • Anticancer Activity: Considering the potential for enzyme inhibition or DNA interaction exhibited by this class of compounds. [, , ]
  • Anti-inflammatory Activity: Exploring the possibility of modulating inflammatory pathways, similar to other 1,3,4-thiadiazole analogs. []
  • Agricultural Applications: Investigating potential uses as herbicides or fungicides in agricultural settings. [, ]

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and evaluated for anticancer activity in vitro using the NCI DTP protocol "60 lines screening". []

Relevance: While this compound differs significantly in its core structure from N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide, both compounds share the presence of a 1,3,4-thiadiazole ring. This highlights the importance of the 1,3,4-thiadiazole moiety as a pharmacophore in anticancer research. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

Compound Description: This series of compounds, bearing halogen moieties (Cl, F), were synthesized and evaluated for their anticancer properties in vitro. The study explored both benzamide and benzothioamide derivatives incorporating the 1,3,4-thiadiazole core. []

Relevance: The core structure of these derivatives, particularly the 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide scaffold, closely resembles N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide. Both compounds feature a 1,3,4-thiadiazole ring substituted at the 2-position with a benzamide moiety. This structural similarity suggests that modifications to the benzamide portion, such as the introduction of a butoxy group as in the target compound, can be explored for potential anticancer activity. []

3-[N-(4-bromophenyl)carbamoyl]-7-chloro-4-hydroxycoumarin and 3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin

Compound Description: These two novel [14C]-labelled 3-carbamoyl-4-hydroxycoumarins were prepared as part of a study focusing on the synthesis of radiolabeled compounds for potential use in drug development. []

Relevance: While structurally distinct from N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide, the 3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin shares the 1,3,4-thiadiazole moiety. This highlights the versatility of this heterocycle in developing various biologically active compounds, though the specific biological activity might differ significantly depending on the attached substituents and core structures. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide Derivatives

Compound Description: This series of compounds were synthesized from sulfamethizole and evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. The study focused on modifications at the ureido/thioureido moiety to explore structure-activity relationships. []

Relevance: Although structurally different from the target compound, this series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides highlights the exploration of diverse substituents on the 1,3,4-thiadiazole ring for potential anticancer activity. While N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide features a benzamide moiety linked to the thiadiazole, this series utilizes a benzenesulfonamide linker, showcasing the potential of various linker groups for modulating biological activity. []

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

Compound Description: This study focused on designing and synthesizing N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives and evaluating their in vitro human carbonic anhydrase (hCA) inhibition potential. The research aimed to explore the structure-activity relationships of these derivatives as potential hCA inhibitors. []

Relevance: Similar to the previous series, these compounds, particularly the N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives, emphasize the use of a benzenesulfonamide linker attached to the 1,3,4-thiadiazole ring. This is in contrast to the benzamide linker in N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide, demonstrating the impact of different linkers on biological activity and target selectivity. While both studies investigate potential applications in medicinal chemistry, they focus on different targets and biological activities. []

Properties

CAS Number

391228-09-4

Product Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide

Molecular Formula

C19H18BrN3O2S

Molecular Weight

432.34

InChI

InChI=1S/C19H18BrN3O2S/c1-2-3-12-25-16-10-6-13(7-11-16)17(24)21-19-23-22-18(26-19)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24)

InChI Key

HTMMLYDLJSPQBP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.